
1-(2-chlorobenzyl)-N-(tetrahydro-3-furanyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-(tetrahydro-3-furanyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CTFC and is known for its potential therapeutic applications. Additionally, the paper will discuss future directions for research on CTFC.
Wirkmechanismus
The mechanism of action of CTFC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and bacterial infections. CTFC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation. Additionally, CTFC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
CTFC has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CTFC has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, CTFC has been shown to have anti-microbial properties, making it a potential treatment for bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTFC in lab experiments is its potential therapeutic applications. CTFC has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it suitable for studying various diseases and conditions. Additionally, CTFC has been optimized for high yields and purity, making it suitable for use in scientific research.
However, there are also limitations to using CTFC in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, CTFC has not been extensively studied for its toxicity and safety, making it important to exercise caution when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on CTFC. One area of research is to further understand its mechanism of action. Additionally, future research could focus on optimizing the synthesis of CTFC to achieve even higher yields and purity. Another area of research is to study the potential toxicity and safety of CTFC to determine its suitability for clinical use. Finally, future research could explore the potential of CTFC as a drug delivery system due to its ability to cross the blood-brain barrier.
Conclusion:
In conclusion, CTFC is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The synthesis of CTFC has been optimized to achieve high yields and purity, making it suitable for use in lab experiments. CTFC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties and has been studied for its potential in treating various diseases. While there are limitations to using CTFC in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of CTFC involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. The resulting compound is then reacted with tetrahydrofuran to form 2-chlorobenzyl tetrahydrofuran-3-ylmethyl azide. The final step involves the reaction of the intermediate compound with triazole-4-carboxamide to yield CTFC. The synthesis of CTFC has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
CTFC has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. CTFC has been tested for its efficacy in treating various diseases such as cancer, arthritis, and bacterial infections. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(oxolan-3-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-4-2-1-3-10(12)7-19-8-13(17-18-19)14(20)16-11-5-6-21-9-11/h1-4,8,11H,5-7,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAUEJSRWPSQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

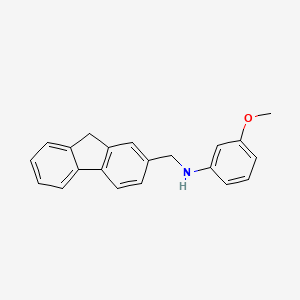
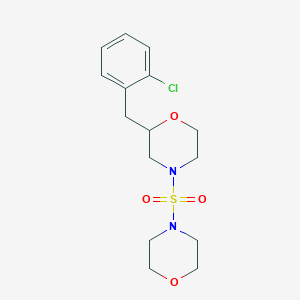
![ethyl [2-(pentanoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B6022335.png)
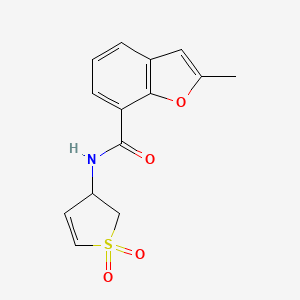
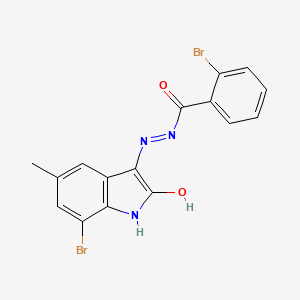

![1-butyryl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6022366.png)
![1-(2-pyridinylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6022374.png)
![N-(3-chloro-4-methylphenyl)-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B6022379.png)
![1-(2-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}phenyl)ethanone](/img/structure/B6022392.png)
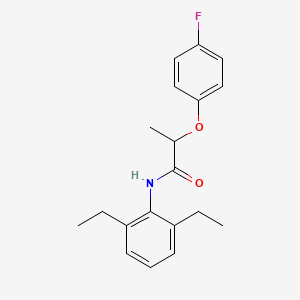
![N-(4-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6022409.png)
![6-chloro-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6022416.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)